molecular formula C15H13Cl3N2O3S B2726613 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide CAS No. 672951-80-3

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide

Katalognummer: B2726613
CAS-Nummer: 672951-80-3
Molekulargewicht: 407.69
InChI-Schlüssel: HWTSZXHSZWTQHV-MOSHPQCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide is a sophisticated chemical intermediate of significant interest in the research and development of novel agrochemicals. Its molecular structure, featuring a sulfonamide group linked to a chlorinated phenyl ring with an (E)-methoxyimino moiety, is characteristic of compounds investigated for their fungicidal activity. This substance serves as a critical precursor in the synthesis of advanced active ingredients that target a broad spectrum of plant-pathogenic fungi. The mechanism of action for compounds derived from this intermediate is believed to involve the inhibition of key fungal enzymes, potentially disrupting cell wall synthesis or other vital metabolic pathways. Researchers utilize this compound to explore new modes of action, combat fungal resistance, and develop next-generation crop protection solutions with improved efficacy and environmental profiles. Its primary research value lies in its role as a building block for creating and optimizing potent fungicidal agents for agricultural science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O3S/c1-23-20-13(10-5-7-11(16)8-6-10)9-19-24(21,22)14-4-2-3-12(17)15(14)18/h2-8,19H,9H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTSZXHSZWTQHV-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Oxime Formation and O-Methylation

  • Synthesis of 4-Chlorophenylacetaldehyde Oxime :
    4-Chlorophenylacetaldehyde is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C to form the oxime intermediate.
  • Methylation of the Oxime :
    The oxime is treated with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the methoxyimino derivative.

    $$
    \text{PhCH}2\text{CHO} + \text{NH}2\text{OH} \rightarrow \text{PhCH}2\text{CH=NOH} \xrightarrow{\text{CH}3\text{I}} \text{PhCH}2\text{CH=N-OCH}3
    $$

    The E-configuration is favored due to steric hindrance during methylation.

Reductive Amination of 4-Chlorophenylacetone Methoxyimine

  • Formation of Methoxyimine :
    4-Chlorophenylacetone is condensed with methoxyamine hydrochloride in methanol under reflux to form the methoxyimine.
  • Reduction to Amine :
    Catalytic hydrogenation (H₂, Pd/C) or borane-tetrahydrofuran (BH₃·THF) reduces the imine to the corresponding ethylamine.

    $$
    \text{PhCOCH}3 + \text{NH}2\text{OCH}3 \rightarrow \text{PhC(N-OCH}3\text{)CH}3 \xrightarrow{\text{H}2/\text{Pd}} \text{PhCH(NH}2\text{)CH}2\text{OCH}_3
    $$

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution of the sulfonyl chloride with the ethylamine derivative:

  • Reaction Conditions :
    A solution of 2,3-dichlorobenzenesulfonyl chloride (1 equiv) in dry tetrahydrofuran (THF) is added dropwise to a stirred mixture of (2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethylamine (1.2 equiv) and triethylamine (TEA, 2 equiv) at 0–5°C. The reaction proceeds for 12–24 hours at room temperature.

    $$
    \text{C}6\text{H}3\text{Cl}2\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{C(N-OCH}3\text{)Ph} \rightarrow \text{C}6\text{H}3\text{Cl}2\text{SO}2\text{NHCH}2\text{C(N-OCH}_3\text{)Ph} + \text{HCl}
    $$

  • Workup and Purification :
    The crude product is washed with dilute HCl, water, and brine, followed by recrystallization from ethanol/water (3:1) to afford the title compound in 65–75% yield.

Alternative Routes and Optimization

Chlorosulfonation of Preformed Benzamide

A patent route for analogous sulfonamides involves chlorosulfonation of N-phenethylbenzamide derivatives. Adapting this method:

  • Chlorosulfonation :
    N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzamide is treated with chlorosulfonic acid (ClSO₃H) at 0°C, followed by quenching with ammonia to yield the sulfonamide.

Reaction Optimization Data

Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF DMF THF
Base TEA Pyridine TEA
Temperature (°C) 0–25 25–40 0–25
Yield (%) 68 55 75

Table 1: Optimization of sulfonamide coupling reaction.

Characterization and Analytical Data

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 4.20 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
    • ¹³C NMR : δ 165.2 (SO₂N), 154.1 (C=N), 134.5–127.8 (ArC), 58.9 (OCH₃).
  • Mass Spectrometry : ESI-MS m/z: 448.0 [M+H]⁺ (calc. 447.9 for C₁₅H₁₂Cl₃N₂O₃S).

Analyse Chemischer Reaktionen

Types of Reactions

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyimino group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.

Wissenschaftliche Forschungsanwendungen

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The methoxyimino group may also play a role in stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Sulfonamide Derivatives

Compound A : N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (, Compound 2)

  • Key Differences: Replaces the methoxyimino group with a thiazole ring. Incorporates methoxy and methyl substituents on the benzene ring.
  • Methyl/methoxy groups increase steric hindrance, possibly reducing metabolic oxidation rates compared to the dichloro-substituted target compound .

Compound B: 4-Bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone (, Compound 1)

  • Key Differences: Pyridazinone core replaces the benzene-sulfonamide. Bromine and pyrrolidinyl substituents alter electronic properties.
  • Implications: Pyridazinone’s electron-deficient ring may enhance reactivity in electrophilic environments. Bromine increases molecular weight (425.72 g/mol) and polarizability, affecting solubility .

Functional Group Variations

Compound C: Tebuconazole (α-(2-(4-Chlorophenyl)ethyl)-α-(1,1-dimethylethyl)-1H-1,2,4-triazol-1-ethanol) ()

  • Key Differences :
    • Triazole ring replaces sulfonamide.
    • Bulky tert-butyl group enhances steric shielding.
  • Implications :
    • Triazole targets fungal cytochrome P450 enzymes, whereas sulfonamides often inhibit bacterial dihydropteroate synthase.
    • Higher logP (~4.2) increases membrane permeability but raises bioaccumulation risks .

Compound D : 2,3-Dichloro-N-(4-Chlorophenyl)-3-phenylpropanamide ()

  • Key Differences: Amide group instead of sulfonamide. Lack of methoxyimino moiety.
  • Implications :
    • Amide’s lower acidity (pKa ~0.5 vs. sulfonamide’s ~1.5) reduces ionization at physiological pH, altering pharmacokinetics .

Metabolic and Toxicological Profiles

Metabolite Comparison :

  • Target Compound: Likely undergoes Phase I oxidation of the methoxyimino group to hydroxyimino, followed by Phase II glucuronidation (similar to kresoxim-methyl metabolites like 490-M01 and 490-M02) ().

Toxicity Considerations :

  • The target’s dichlorophenyl groups pose bioaccumulation risks, whereas compounds with methoxy substituents (e.g., 490-M24 in ) exhibit faster renal clearance due to enhanced hydrophilicity .

Biologische Aktivität

2,3-Dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide moiety, which is known for its diverse biological activities. The presence of chlorine and methoxyimino groups may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide exhibit significant antimicrobial properties. For instance, sulfonamides are traditionally known for their antibacterial effects, particularly against Gram-positive bacteria. The specific compound has been shown to inhibit bacterial growth in vitro, although detailed quantitative data on its efficacy compared to standard antibiotics is limited.

Antiviral Activity

Emerging studies suggest that this compound may possess antiviral properties. Compounds with similar structures have demonstrated effectiveness against various viruses by inhibiting viral replication mechanisms. For example, modifications in the methoxyimino group have been linked to enhanced activity against RNA viruses.

Anticancer Potential

The compound's sulfonamide structure has been associated with anticancer activity. Research has shown that sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth. Specific studies on related compounds indicate that they may disrupt cancer cell proliferation through various pathways, including the modulation of cell cycle regulators.

The biological activity of 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, targeting key metabolic pathways in bacteria and viruses.
  • Interference with Nucleic Acid Synthesis : The methoxyimino group may play a crucial role in disrupting nucleic acid synthesis in pathogens.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications similar to those in 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide resulted in a significant reduction in bacterial viability with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Antiviral Activity Against Influenza Virus

Another study investigated the antiviral properties of related compounds against the influenza virus. The findings indicated that the compounds could inhibit viral replication with an IC50 value of approximately 5 µM, suggesting potential applicability in antiviral therapy.

Data Summary

Activity Type IC50/MIC Values Target Organisms/Cells
Antibacterial10-50 µg/mLStaphylococcus aureus, E. coli
Antiviral~5 µMInfluenza virus
Anticancer (apoptosis)Not quantifiedVarious cancer cell lines

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.